molecular formula C12H22ClNO2 B13477470 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide

Cat. No.: B13477470
M. Wt: 247.76 g/mol
InChI Key: WNNPKVPYHQDRTQ-UHFFFAOYSA-N
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Description

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a dimethyl group, and an oxan-4-yl group attached to the acetamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Chloroacetyl Chloride with Amine: Chloroacetyl chloride is reacted with an amine (such as 2,2-dimethyl-3-(oxan-4-yl)propylamine) in the presence of a base (such as triethylamine) to form the acetamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylacetamide: A related compound with similar chemical properties but different biological activities.

    Dimethenamid: Another acetamide derivative used as a herbicide with distinct chemical and biological properties.

Uniqueness

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other acetamide derivatives and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide

InChI

InChI=1S/C12H22ClNO2/c1-12(2,9-14-11(15)8-13)7-10-3-5-16-6-4-10/h10H,3-9H2,1-2H3,(H,14,15)

InChI Key

WNNPKVPYHQDRTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCOCC1)CNC(=O)CCl

Origin of Product

United States

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